Diethoxybis[7-(diphenylphosphino)heptyl]silane
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Overview
Description
Diethoxybis[7-(diphenylphosphino)heptyl]silane is a complex organophosphorus compound featuring a silane backbone with diphenylphosphino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxybis[7-(diphenylphosphino)heptyl]silane typically involves the reaction of diphenylphosphine with a suitable silane precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include toluene or THF (tetrahydrofuran), and the reaction may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethoxybis[7-(diphenylphosphino)heptyl]silane can undergo various chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Coordination: Metal complexes with potential catalytic activity.
Scientific Research Applications
Diethoxybis[7-(diphenylphosphino)heptyl]silane has several scientific research applications:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in hydroformylation and hydrogenation reactions.
Medicine: Research into its use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Diethoxybis[7-(diphenylphosphino)heptyl]silane primarily involves its role as a ligand. The diphenylphosphino groups can coordinate to metal centers, forming stable complexes that can facilitate various catalytic processes. The silane backbone provides structural stability and flexibility, allowing the compound to adopt different conformations depending on the metal center and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: An organophosphorus compound with similar coordination properties but lacks the silane backbone.
Bis(diphenylphosphino)methane: Another diphosphine ligand with a different backbone structure.
Uniqueness
Diethoxybis[7-(diphenylphosphino)heptyl]silane is unique due to its combination of a silane backbone with diphenylphosphino groups. This structure provides both stability and flexibility, making it a versatile ligand for various catalytic applications. Its ability to undergo multiple types of reactions and form stable metal complexes sets it apart from other similar compounds .
Properties
CAS No. |
919356-57-3 |
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Molecular Formula |
C42H58O2P2Si |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
7-[7-diphenylphosphanylheptyl(diethoxy)silyl]heptyl-diphenylphosphane |
InChI |
InChI=1S/C42H58O2P2Si/c1-3-43-47(44-4-2,37-25-9-5-7-23-35-45(39-27-15-11-16-28-39)40-29-17-12-18-30-40)38-26-10-6-8-24-36-46(41-31-19-13-20-32-41)42-33-21-14-22-34-42/h11-22,27-34H,3-10,23-26,35-38H2,1-2H3 |
InChI Key |
BEGCDAQSBZMHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2)(CCCCCCCP(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
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